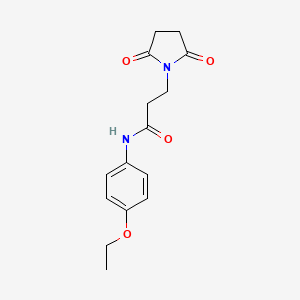![molecular formula C18H19NO B5694015 2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)
2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as 4-MTA, is a synthetic drug that belongs to the family of amphetamines. It was first synthesized in the 1990s and was used as a recreational drug due to its stimulant and hallucinogenic effects. However, due to its adverse effects on human health, it was banned in many countries. Despite its negative effects, 4-MTA has been widely studied for its potential therapeutic applications in scientific research.
作用機序
The mechanism of action of 2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline involves the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters play a crucial role in regulating mood, emotions, and behavior. The release of these neurotransmitters leads to an increase in energy, alertness, and euphoria.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, decreased appetite, and increased sweating. However, it has been found to have a higher affinity for serotonin receptors than other amphetamines, which may contribute to its hallucinogenic effects.
実験室実験の利点と制限
One advantage of using 2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to stimulate the release of neurotransmitters, which can be useful in studying the effects of these neurotransmitters on various physiological and behavioral processes. However, its adverse effects on human health limit its use in lab experiments. Moreover, its potential for abuse and addiction makes it a risky substance to work with.
将来の方向性
Future research on 2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline should focus on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It should also investigate the long-term effects of this compound on the brain and other organs. Moreover, research should be conducted to develop safer and more effective alternatives to this compound that can be used in scientific research.
合成法
The synthesis of 2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-methylphenylacetic acid with ammonium acetate and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various methods such as crystallization, column chromatography, and recrystallization.
科学的研究の応用
2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in scientific research. It has been found to have anti-inflammatory, neuroprotective, and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, depression, and anxiety disorders.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-6-8-15(9-7-14)12-18(20)19-11-10-16-4-2-3-5-17(16)13-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGUZNHERINJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)

![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)


![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)

![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)